Mulberrofuran D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H34O4 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
5-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-1-benzofuran-2-yl]-4-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C29H34O4/c1-18(2)7-6-8-20(5)10-13-24-26(31)14-11-21-15-28(33-29(21)24)25-16-22(30)17-27(32)23(25)12-9-19(3)4/h7,9-11,14-17,30-32H,6,8,12-13H2,1-5H3/b20-10+ |
InChI Key |
WCJPAQJEARHLGS-KEBDBYFISA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=C2)C3=C(C(=CC(=C3)O)O)CC=C(C)C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC2=C1OC(=C2)C3=C(C(=CC(=C3)O)O)CC=C(C)C)O)C)C |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Investigations of Mulberrofuran D
Isolation and Distribution within the Genus Morus
The occurrence of Mulberrofuran D has been documented in several species of the Morus genus, highlighting its significance as a characteristic constituent of this botanical group.
Morus alba Root Bark as a Primary Source
The root bark of Morus alba, or the white mulberry tree, is a principal and well-documented source of this compound. researchgate.netmdpi.com This part of the plant has been a focal point for numerous phytochemical studies, leading to the repeated isolation of this compound. The reddish-violet powder obtained from the surface of the root bark is particularly rich in various bioactive constituents, including this compound. researchgate.net
Occurrence in Other Morus Species (e.g., Morus australis)
While Morus alba is a primary source, this compound has also been identified in other species of the genus. For instance, its presence has been reported in Morus australis, indicating a broader distribution within the Morus genus. The investigation of various Morus species continues to provide insights into the chemosystematics of this plant group.
Isolation and Purification Methodologies
The isolation of this compound from its natural sources involves a series of extraction and purification steps designed to separate it from a complex mixture of other plant metabolites.
Solvent Extraction Techniques (e.g., Methanolic, Ethanolic Extracts)
The initial step in isolating this compound typically involves the extraction of the plant material, most commonly the root bark, with an organic solvent. Methanol and ethanol (B145695) are frequently employed for this purpose due to their ability to effectively dissolve a wide range of polar and nonpolar compounds. evitachem.com Studies have utilized 75% ethanol extracts of the root bark of M. alba for the successful isolation of this compound. mdpi.com The choice of solvent and extraction conditions can significantly influence the yield and purity of the crude extract.
Chromatographic Purification Strategies (e.g., Reversed-phase C18 gel CC)
Following solvent extraction, the crude extract undergoes various chromatographic techniques to purify this compound. Column chromatography (CC) is a fundamental method used in this process. A common and effective strategy involves the use of reversed-phase C18 gel as the stationary phase. This technique separates compounds based on their hydrophobicity, allowing for the efficient isolation of this compound from other components in the extract.
Co-occurrence with Related Arylbenzofurans and Diels-Alder Adducts from Morus Species
Phytochemical investigations of Morus species have revealed that this compound does not occur in isolation. Instead, it is found alongside a diverse array of structurally related compounds, including other 2-arylbenzofurans and complex Diels-Alder adducts. mdpi.comresearchgate.netnih.gov These co-occurring compounds often share biosynthetic pathways with this compound.
The root bark of Morus alba is a rich source of these related natural products. For example, studies have reported the isolation of this compound along with other arylbenzofurans like Mulberrofuran B. mdpi.com Furthermore, a variety of Diels-Alder type adducts, such as Mulberrofuran G and Isomulberrofuran G, are also frequently isolated from the same plant source. researchgate.net The presence of these related compounds underscores the complex chemical profile of Morus species.
Synthetic Chemistry of Mulberrofuran D and Its Structural Analogs
Strategies for Total Synthesis
The total synthesis of complex natural products like Mulberrofuran D can be approached through various strategic disconnections of the target molecule into simpler, readily available starting materials. These strategies are broadly categorized into linear and convergent approaches, each with its own merits in the context of efficiency and flexibility.
The synthesis of this compound and its analogs relies on a toolbox of powerful chemical reactions to construct the key fragments and assemble the final complex structure. Among the most crucial are the Suzuki coupling and the [4+2]-cycloaddition.
The Suzuki coupling , a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, it is instrumental in constructing the 2-arylbenzofuran core of the diene fragment. For instance, a substituted o-iodophenol can be coupled with a suitably functionalized arylboronic acid to furnish the desired 2-arylbenzofuran scaffold.
The cornerstone of the synthesis of this compound and its analogs is the [4+2]-cycloaddition , also known as the Diels-Alder reaction. This reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. In the biomimetic synthesis of mulberry-derived Diels-Alder adducts, a dehydroprenyl-substituted 2-arylbenzofuran acts as the diene, and a chalcone (B49325) derivative serves as the dienophile. nih.govacs.orgnih.gov The reaction proceeds through a pericyclic transition state and is often promoted by thermal conditions. The regioselectivity and stereoselectivity of this reaction are critical in establishing the complex stereochemistry of the final natural product.
Development of Novel Synthetic Routes for 2-Arylbenzofuran Scaffolds
The 2-arylbenzofuran moiety is the central structural unit of this compound and a wide array of other biologically active natural products. Consequently, the development of efficient and versatile synthetic routes to this scaffold is of significant interest.
Traditional methods for the synthesis of 2-arylbenzofurans often involve the condensation of phenols with α-haloketones or the acid-catalyzed cyclization of α-aryloxyketones. However, these methods can suffer from limitations such as harsh reaction conditions and limited substrate scope.
More contemporary and novel approaches often utilize transition metal-catalyzed cross-coupling reactions. As mentioned, the Suzuki coupling is a prominent example. mdpi.com Another powerful method is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction can be employed to couple a substituted o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to afford the 2-substituted benzofuran (B130515). nih.gov
Furthermore, palladium-catalyzed intramolecular O-arylation of substituted phenols has emerged as a powerful tool for the construction of the benzofuran ring system. These modern methods offer milder reaction conditions, greater functional group tolerance, and broader substrate scope, making them highly valuable for the synthesis of complex 2-arylbenzofurans like the core of this compound.
Semi-synthetic and Derivatization Approaches for Structural Analogs
While the total synthesis of natural products is a significant achievement, semi-synthetic and derivatization approaches play a crucial role in exploring the structure-activity relationships (SAR) of a lead compound and in developing new analogs with improved biological properties.
Starting from the natural product this compound, or a key synthetic intermediate, various chemical modifications can be introduced to generate a library of structural analogs. These modifications can include:
Modification of hydroxyl groups: The phenolic hydroxyl groups present in the this compound structure are amenable to various transformations, such as alkylation, acylation, and glycosylation. These modifications can alter the compound's polarity, solubility, and ability to form hydrogen bonds, which can in turn affect its biological activity.
Modification of the prenyl groups: The prenyl side chains can be modified through reactions such as hydrogenation, epoxidation, or dihydroxylation. These changes can impact the lipophilicity and steric bulk of the molecule, potentially influencing its interaction with biological targets.
Modification of the aromatic rings: The aromatic rings of the 2-arylbenzofuran core can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, provided that the existing functional groups are appropriately protected.
Preclinical Pharmacological Activities of Mulberrofuran D
Enzyme Inhibition Studies
Mulberrofuran D and its closely related analog, Mulberrofuran D2, have been investigated for their inhibitory effects on several critical enzymes.
Cholinesterase Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))
Cholinesterases, particularly Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes in the cholinergic system. Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease (AD) by increasing acetylcholine (B1216132) levels in the brain. This compound and its analog Mulberrofuran D2 have shown notable activity against these enzymes.
Mulberrofuran D2 exhibited inhibitory concentrations (IC50) of 4.61 μM against AChE and 1.51 μM against BChE. acs.orgnih.govresearchgate.net this compound itself demonstrated an IC50 of 6.12 μM for BChE inhibition. mdpi.comresearchgate.net Enzyme kinetic studies on Mulberrofuran D2 revealed a noncompetitive inhibition mechanism against AChE with a Ki value of 1.40 μM, and a mixed-type inhibition against BChE with a Ki value of 0.78 μM. nih.gov Molecular docking simulations further suggested that Mulberrofuran D2 binds within the active sites of both AChE and BChE, indicating a direct interaction with these enzymes. acs.orgnih.gov
Table 1: Cholinesterase Inhibition Data for this compound and D2
| Compound | Enzyme Target | IC50 (μM) | Inhibition Type | Ki (μM) | Citation(s) |
| Mulberrofuran D2 | AChE | 4.61 | Noncompetitive | 1.40 | acs.orgnih.govresearchgate.net |
| Mulberrofuran D2 | BChE | 1.51 | Mixed-type | 0.78 | acs.orgnih.govresearchgate.net |
| This compound | BChE | 6.12 | Not specified | Not specified | mdpi.comresearchgate.net |
β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition
BACE1 is a key enzyme in the amyloidogenic pathway of Alzheimer's disease, responsible for cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. Inhibiting BACE1 is a strategy to reduce Aβ plaque formation. Mulberrofuran D2 has shown potent BACE1 inhibitory activity, with an IC50 of 0.73 μM. acs.orgnih.govresearchgate.net Other related arylbenzofurans, including this compound, also demonstrated potent inhibition, with IC50 values ranging from 0.73 to 5.64 μM. acs.orgnih.gov Kinetic analysis indicated that Mulberrofuran D2 acts as a noncompetitive inhibitor of BACE1, with a Ki value of 0.45 μM. nih.gov Molecular docking studies further supported the interaction of Mulberrofuran D2 with the BACE1 active site. acs.org
Table 2: BACE1 Inhibition Data for Mulberrofuran D2 and Related Compounds
| Compound | Enzyme Target | IC50 (μM) | Inhibition Type | Ki (μM) | Citation(s) |
| Mulberrofuran D2 | BACE1 | 0.73 | Noncompetitive | 0.45 | acs.orgnih.govresearchgate.net |
| This compound | BACE1 | 3.74 | Not specified | Not specified | acs.orgnih.gov |
| Mulberrofuran D2 | BACE1 | 1.04 | Not specified | Not specified | acs.orgnih.gov |
| Morusalfuran B | BACE1 | 2.03 | Not specified | Not specified | acs.orgnih.gov |
| Sanggenofuran A | BACE1 | 5.64 | Not specified | Not specified | acs.orgnih.gov |
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, including neuronal function and the development of neurodegenerative diseases like Alzheimer's. Mulberrofuran D2 has demonstrated inhibitory activity against GSK-3β, with an IC50 of 6.36 μM. acs.orgnih.govresearchgate.net Other tested arylbenzofurans also showed potent inhibition, with IC50 values below 10 μM. acs.orgnih.gov Molecular docking studies have indicated that Mulberrofuran D2 can bind to the active site of GSK-3β, suggesting a mechanism for its inhibitory effect. acs.orgresearchgate.net
Table 3: GSK-3β Inhibition Data for Mulberrofuran D2 and Related Compounds
| Compound | Enzyme Target | IC50 (μM) | Citation(s) |
| Mulberrofuran D2 | GSK-3β | 6.36 | acs.orgnih.govresearchgate.net |
| This compound | GSK-3β | 6.36 | acs.orgnih.gov |
| Mulberrofuran D2 | GSK-3β | 6.36 | acs.orgnih.gov |
| Morusalfuran B | GSK-3β | 6.36 | acs.orgnih.gov |
| Sanggenofuran A | GSK-3β | 6.36 | acs.orgnih.gov |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) signaling and is a validated target for type 2 diabetes. This compound has been identified as an inhibitor of PTP1B. In one study, this compound (referred to as compound 6) exhibited an IC50 of 13.8 μM. capes.gov.br Another investigation reported an IC50 of 11.61 ± 0.19 μM for this compound (MD) against PTP1B. nih.gov Data from BindingDB indicates an IC50 of 4.30 μM for this compound against human recombinant PTP1B. bindingdb.orgbindingdb.orgidrblab.net Kinetic analysis suggests that this compound and related compounds inhibit PTP1B in a mixed-type manner. capes.gov.br
Table 4: PTP1B Inhibition Data for this compound and Related Compounds
| Compound | Enzyme Target | IC50 (μM) | Inhibition Type | Citation(s) |
| This compound | PTP1B | 13.8 | Mixed-type | capes.gov.br |
| This compound | PTP1B | 11.61 ± 0.19 | Not specified | nih.gov |
| This compound | PTP1B | 4.30 | Not specified | bindingdb.orgbindingdb.orgidrblab.net |
| Mulberrofuran D2 | PTP1B | 3.11 ± 0.10 | Not specified | nih.gov |
Pancreatic Lipase (B570770) (PL) Inhibition
Pancreatic lipase (PL) is a primary enzyme responsible for the digestion of dietary fats. Inhibiting PL can reduce fat absorption, making it a target for anti-obesity therapies. This compound has shown potent inhibition of pancreatic lipase, with an IC50 value of 0.089 μM. researchgate.net BindingDB data also reports an IC50 of 90 nM (0.09 μM) for this compound against porcine pancreatic lipase. bindingdb.orgbindingdb.org
Table 5: Pancreatic Lipase Inhibition Data for this compound
| Compound | Enzyme Target | IC50 (μM) | Citation(s) |
| This compound | Pancreatic Lipase | 0.089 | researchgate.net |
| This compound | Porcine Pancreatic Lipase | 0.090 | bindingdb.orgbindingdb.org |
Neuropharmacological Activities
Beyond direct enzyme inhibition, this compound and its analogs exhibit neuropharmacological relevance, particularly in the context of Alzheimer's disease. Mulberrofuran D2 has been shown to inhibit amyloid-beta (Aβ) aggregation, both self-induced and that induced by AChE. This inhibition occurred in a concentration-dependent manner and was reported to be superior to reference drugs. acs.orgnih.govresearchgate.net This anti-aggregation activity is a critical neuroprotective mechanism, as Aβ aggregation is a hallmark of AD pathology. While broader studies on mulberry extracts suggest general neuroprotective effects, including improved cognitive function and antioxidant activity, the specific findings on Aβ aggregation inhibition for Mulberrofuran D2 directly link this compound to potential therapeutic applications for neurodegenerative disorders. researchgate.netsemanticscholar.orgdntb.gov.uanih.gov
Inhibition of Amyloid-β Aggregation
A critical hallmark of Alzheimer's disease (AD) is the aggregation of amyloid-beta (Aβ) peptides into plaques, which contributes to neurotoxicity. This compound, specifically in its form identified as Mulberrofuran D2, has demonstrated significant inhibitory effects on Aβ aggregation. In in vitro assays, Mulberrofuran D2 inhibited self-induced Aβ1–42 aggregation by 60% at a concentration of 20 μM. Furthermore, it showed a marked inhibition of acetylcholinesterase (AChE)-induced Aβ1–40 aggregation, achieving 83% inhibition at the same concentration acs.org. These findings indicate that Mulberrofuran D2 can interfere with the self-assembly process of Aβ peptides, a crucial step in AD pathogenesis acs.orgnih.gov.
Potential as Anti-Alzheimer's Disease Agents
The ability of this compound to target key enzymes implicated in Alzheimer's disease progression highlights its potential as an anti-AD therapeutic agent. Mulberrofuran D2 has been identified as a triple inhibitor, effectively targeting acetylcholinesterase (AChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen synthase kinase-3β (GSK-3β) acs.org. The IC50 values for these inhibitions were reported as 4.61 μM for AChE, 1.51 μM for butyrylcholinesterase (BChE), 0.73 μM for BACE1, and 6.36 μM for GSK-3β acs.org. Notably, this compound also demonstrated potent BACE1 inhibitory activity with an IC50 of 3.74 μM nih.gov. These enzymes are central to the cholinergic hypothesis and amyloid cascade hypothesis of AD, making compounds that inhibit them valuable therapeutic candidates acs.orgnih.govnih.govmdpi.com. The triple inhibitory action suggests a multi-target approach to combatting AD pathology, potentially offering broader therapeutic benefits than single-target agents acs.org.
General Neuroprotective Context within Morus Phytochemicals
Mulberry (Morus sp.) is recognized for its rich content of phytochemicals, many of which possess neuroprotective properties japsonline.comresearchgate.net. These compounds, including polyphenols, are known to exert antioxidant and anti-inflammatory effects, which are vital for protecting brain cells from damage associated with neurodegenerative diseases japsonline.comelsevier.es. Mulberry extracts have shown efficacy in in vitro and in vivo models of neurodegenerative disorders, suggesting a general neuroprotective role for its constituents japsonline.comresearchgate.net. While specific studies on this compound's broader neuroprotective mechanisms are ongoing, its activity against key AD targets places it within this important class of neuroprotective compounds derived from Morus species ontosight.ai.
Antiviral Activities
While research on this compound's antiviral activity is less extensive compared to its neuroprotective effects, other related compounds from Morus species have demonstrated antiviral potential. For instance, Mulberrofuran C exhibits antiviral effects against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) chemfaces.com. Mulberrofuran G has shown potential antiviral activity by inhibiting Hepatitis B virus (HBV) DNA replication and has also been investigated for its potential against SARS-CoV-2 by blocking the interaction between the viral spike protein S1 receptor-binding domain and the human angiotensin-converting enzyme 2 receptor mdpi.comresearchgate.net. General mulberry extracts have also indicated antiviral efficacy against various viruses, including influenza and human norovirus mdpi.com. Direct evidence for this compound's activity against HIV or other specific viruses is not detailed in the provided search results.
Anti-Inflammatory Modulatory Effects
Mulberry extracts, in general, are known to possess significant anti-inflammatory activities japsonline.comresearchgate.net. These effects are attributed to various phytochemicals that can inhibit inflammatory mediators and modulate immune responses researchgate.netfrontiersin.org. For example, Mulberrofuran B has demonstrated in vivo anti-inflammatory activity in a mouse model of carrageenan-induced paw edema researchgate.net. While specific studies detailing the direct anti-inflammatory modulatory effects of this compound are limited in the provided snippets, its general anti-inflammatory properties are implied by its presence within the Morus genus, which is well-documented for such activities japsonline.comresearchgate.net.
Hypoxia-Inducible Factor-1 (HIF-1) Accumulation Inhibition
Hypoxia-inducible factor-1 (HIF-1) is a transcription factor crucial for cellular adaptation to low oxygen conditions and plays a role in various physiological and pathological processes, including cancer. Some studies have identified compounds that inhibit HIF-1 accumulation tandfonline.comoncotarget.comnih.gov. While this compound has been listed in databases and patents as a compound tested for its inhibitory effect on HIF-1α, specific findings or quantitative data regarding its efficacy in inhibiting HIF-1 accumulation are not detailed in the provided snippets bindingdb.orggoogle.com. However, related compounds like Mulberrofuran G and other benzofurans from Morus species have been reported to inhibit HIF-1 accumulation tandfonline.com.
Data Tables of Research Findings
Table 1: Enzyme Inhibition IC50 Values for Potential Anti-Alzheimer's Activity
| Compound | Target Enzyme | IC50 (μM) | Reference |
| Mulberrofuran D2 | Acetylcholinesterase (AChE) | 4.61 ± 0.08 | acs.org |
| Mulberrofuran D2 | Butyrylcholinesterase (BChE) | 1.51 ± 0.09 | acs.org |
| Mulberrofuran D2 | β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) | 0.73 ± 0.03 | acs.org |
| Mulberrofuran D2 | Glycogen Synthase Kinase-3β (GSK-3β) | 6.36 | acs.org |
| This compound | Butyrylcholinesterase (BChE) | 6.12 | mdpi.com |
| This compound | β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) | 3.74 ± 1.01 | nih.gov |
| Mulberrofuran D2 | β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) | 0.73 | nih.gov |
Note: "Mulberrofuran D2" is used as per the specific nomenclature in Source acs.org. Source mdpi.com and nih.gov also mention this compound and D2 with similar activities.
Molecular and Cellular Mechanistic Investigations of Mulberrofuran D
Molecular Mechanism of Enzyme Inhibition
Mulberrofuran D, a naturally occurring 2-arylbenzofuran, has demonstrated inhibitory effects against various enzymes, notably protein tyrosine phosphatase 1B (PTP1B) researchgate.net. Understanding the molecular mechanisms behind this inhibition is crucial for evaluating its therapeutic potential.
Enzyme kinetic studies are fundamental in elucidating the nature of enzyme inhibition. Methodologies such as Lineweaver-Burk and Dixon plots are employed to determine the type of inhibition and to quantify the inhibitor's potency microbenotes.comfiveable.me.
For analogous 2-arylbenzofurans, kinetic analyses have revealed non-competitive inhibition against enzymes like PTP1B researchgate.net. In a Lineweaver-Burk plot, a non-competitive inhibitor typically increases the y-intercept (decreasing Vmax) while the x-intercept (related to Km) remains unchanged wikipedia.orgyoutube.comkhanacademy.org. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme without affecting substrate binding libretexts.org.
Dixon plots, which graph the reciprocal of the reaction rate against the inhibitor concentration, are also utilized to confirm the inhibition type and determine the inhibition constant (Ki) fiveable.me. For a non-competitive inhibitor, the lines corresponding to different substrate concentrations will intersect on the x-axis, yielding the value of -Ki researchgate.net.
While specific Lineweaver-Burk and Dixon plot data for this compound are not extensively detailed in the provided context, the behavior of similar compounds suggests a non-competitive or mixed-type inhibition pattern for its enzymatic targets researchgate.net.
Table 1: Interpreting Enzyme Inhibition Kinetics
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Appearance | Dixon Plot Appearance |
|---|---|---|---|---|
| Competitive | Unchanged | Increased | Lines intersect on the y-axis | Lines intersect to the left of the y-axis |
| Non-competitive | Decreased | Unchanged | Lines intersect on the x-axis | Lines intersect on the x-axis |
| Uncompetitive | Decreased | Decreased | Parallel lines | Parallel lines |
| Mixed | Decreased | Varies | Lines intersect to the left of the y-axis | Lines intersect to the left of the y-axis |
Molecular docking simulations and pharmacophore analyses provide insights into the specific interactions between an inhibitor and its target enzyme at the molecular level nih.govresearchgate.net. For related compounds like Mulberrofuran G, studies have shown that it can bind to the active sites of enzymes, forming favorable interactions with key amino acid residues mdpi.com.
These interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces nih.gov. For example, in the context of inhibiting SARS-CoV-2 spike protein binding to the ACE2 receptor, Mulberrofuran G was found to interact with critical residues in both the spike protein and the ACE2 receptor nih.govresearchgate.net. The binding affinity is quantified by parameters like the binding energy (ΔG) and the equilibrium dissociation constant (KD) nih.gov. A lower binding energy indicates a more stable complex nih.gov.
While direct binding studies for this compound are not explicitly detailed, the structural similarities with other bioactive 2-arylbenzofurans suggest that its inhibitory activity is also mediated by direct binding to the enzyme's active or allosteric sites, leading to a conformational change that impairs catalytic function nih.govmdpi.com.
Cellular Pathway Modulation
The biological effects of compounds like this compound extend beyond simple enzyme inhibition to the modulation of complex cellular signaling pathways. Polyphenolic compounds, a class to which this compound belongs, are known to influence various pathways crucial for cell survival, proliferation, and inflammation dovepress.comscispace.commdpi.com.
For instance, many natural products have been shown to modulate pathways such as the PI3K-AKT-mTOR and Ras-Raf-MEK-ERK pathways, which are often dysregulated in diseases like cancer frontiersin.org. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis frontiersin.org.
Furthermore, compounds structurally related to this compound have been observed to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines biocrick.com. This is often achieved by inhibiting the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the downregulation of signaling pathways like the nuclear factor-kappaB (NF-κB) and extracellular signal-regulated kinase (ERK) 1/2 pathways biocrick.com.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective analogs nih.govresearchgate.netic.ac.uk.
For benzofuran (B130515) derivatives, SAR studies have highlighted the importance of specific structural features for their biological activities mdpi.com. The 2-arylbenzofuran core is a key pharmacophore researchgate.net. Substitutions on both the benzofuran ring and the aryl group can significantly impact activity.
The presence of isoprenoid side chains, such as prenyl or geranyl groups, is a common feature in many bioactive natural products, including some 2-arylbenzofurans researchgate.net. These lipophilic moieties can have a profound impact on both the biological activity and the pharmacokinetic properties of the molecule.
The addition of prenyl or geranyl groups generally increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and improve cellular permeability diva-portal.org. This is a critical factor for reaching intracellular targets.
From a biological activity perspective, these isoprenoid chains can provide additional hydrophobic interactions with the target protein, potentially increasing binding affinity and inhibitory potency researchgate.net. The length and branching of the isoprenoid chain can be fine-tuned to optimize these interactions. For example, the specific stereochemistry and position of these groups can influence the compound's fit within the binding pocket of an enzyme researchgate.net.
Advanced Research Methodologies and in Silico Studies
Advanced Analytical Techniques in Mulberrofuran D Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for determining the molecular structure of natural products like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process, providing detailed information about the arrangement of atoms and the molecular weight, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC), provides an in-depth understanding of a molecule's structure. These techniques reveal the connectivity of atoms, the types of functional groups present, and the stereochemistry of the molecule researchgate.netmdpi.commdpi.commeasurlabs.comresearchgate.net. For this compound, NMR data has been instrumental in confirming its 2-arylbenzofuran core and identifying specific substituents and their positions researchgate.netnih.govclockss.orgclockss.orgresearchgate.net. For instance, ¹H NMR spectra typically show characteristic signals for aromatic protons, methoxy (B1213986) groups, and aliphatic protons, while ¹³C NMR provides information on the carbon skeleton mdpi.comresearchgate.netclockss.orgclockss.org. The detailed analysis of these spectra allows for the unambiguous assignment of chemical shifts and coupling constants, leading to a complete structural elucidation researchgate.netmdpi.commdpi.commeasurlabs.com.
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are crucial for obtaining accurate mass measurements, which allow for the determination of the molecular formula of this compound researchgate.netmdpi.commdpi.com. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting the molecular ions, providing characteristic fragment patterns that can be used to deduce structural features and confirm the identity of the compound researchgate.netmdpi.comrfi.ac.ukcurrenta.de. For this compound, MS data, often in conjunction with NMR, has been vital in its identification and characterization researchgate.netmdpi.comresearchgate.netclockss.orgresearchgate.netebi.ac.uk.
Chromatographic Methods for Analysis
Chromatographic techniques are essential for separating, identifying, and quantifying this compound in complex mixtures, such as plant extracts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are widely employed for these purposes.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique used to isolate and purify compounds, as well as to determine their purity and concentration. For this compound, HPLC, often coupled with UV-Vis detection, is used to separate it from other constituents in plant extracts. Reversed-phase HPLC (RP-HPLC) using C18 columns with mobile phases typically consisting of acetonitrile (B52724) and water or buffer solutions is a common approach researchgate.netrjptonline.orgnih.govsielc.com. The specific chromatographic conditions, such as mobile phase composition, flow rate, column type, and detection wavelength, are optimized to achieve efficient separation and accurate quantification researchgate.netrjptonline.orgnih.govsielc.com. For example, a typical HPLC method might involve a C18 column with an isocratic mobile phase of acetonitrile and water, with detection at a specific UV wavelength rjptonline.orgnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the sensitive detection and identification capabilities of mass spectrometry. This hyphenated technique is invaluable for the accurate quantification of this compound, especially in complex biological or natural product matrices umw.edu.plcreative-proteomics.comnih.govrsc.orgmdpi.com. LC-MS/MS allows for the detection of specific precursor-product ion transitions (e.g., using Multiple Reaction Monitoring - MRM), which provides high selectivity and sensitivity, enabling the quantification of even trace amounts of this compound creative-proteomics.comnih.govmdpi.com. The ability to couple LC with MS, particularly high-resolution MS, is crucial for confirming the identity of this compound based on its mass-to-charge ratio and fragmentation patterns, complementing the information obtained from NMR researchgate.netmdpi.commdpi.comcreative-proteomics.comnih.govrsc.org.
Future Research Directions and Therapeutic Implications
Elucidation of Additional Pharmacological Targets and Pathways
Current research indicates that Mulberrofuran D and its close analogs exhibit inhibitory activity against several key enzymes implicated in various diseases. Notably, this compound and its derivative Mulberrofuran D2 have shown inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen (B147801) synthase kinase-3β (GSK-3β) acs.orgmdpi.com. These enzymes are critically involved in the pathogenesis of Alzheimer's disease (AD), suggesting a potential therapeutic role for this compound in neurodegenerative disorders. Furthermore, its antioxidant and anti-inflammatory properties suggest modulation of pathways like Nrf2 ontosight.aimdpi.com. Some studies also point towards its impact on cancer cell proliferation, potentially through the JAK2/STAT3 signaling pathway banglajol.info.
Future research should focus on comprehensively mapping this compound's complete pharmacological profile. This includes identifying all molecular targets and the intricate cellular pathways it modulates. For neurodegenerative diseases, understanding its precise interaction with neuronal signaling cascades, protein aggregation processes, and neuroinflammatory mediators beyond the known enzyme targets is crucial. In the context of cancer, detailed investigations are needed to pinpoint how this compound influences cell cycle regulation, apoptosis induction, and specific oncogenic signaling pathways. Elucidating these mechanisms will provide a stronger foundation for targeted therapeutic development.
Exploration of Novel Synthetic Analogs with Enhanced Efficacy and Selectivity
While this compound demonstrates promising bioactivities, its potency in certain assays can be moderate. For instance, its inhibitory concentration 50% (IC₅₀) values for AChE and BChE are reported in the micromolar range acs.org. In contrast, related compounds like Mulberrofuran D2 have shown significantly higher potency against BACE1 and BChE acs.org. Structure-activity relationship (SAR) studies on similar compounds, such as Mulberrofuran G, have highlighted the importance of specific structural features, like the methyl cyclohexene (B86901) moiety, for enzyme inhibitory activity mdpi.comhku.hk.
Advanced Mechanistic Studies using Multi-omics Approaches
To fully understand how this compound exerts its effects at a molecular level, advanced mechanistic studies employing multi-omics approaches are indispensable. While current research has identified key targets and general mechanisms like antioxidant defense activation (e.g., Nrf2 pathway) ontosight.aimdpi.com, a deeper, systems-level understanding is required.
Transcriptomics and Genomics: Analyzing changes in gene expression profiles after this compound treatment can reveal novel regulatory networks and identify genes that are upregulated or downregulated, providing insights into its broader cellular impact.
Proteomics: Investigating changes in protein expression, post-translational modifications (e.g., phosphorylation, ubiquitination), and protein-protein interactions can pinpoint key signaling molecules and pathways modulated by this compound.
Metabolomics: Studying alterations in cellular metabolite profiles can elucidate how this compound influences metabolic pathways, energy homeostasis, and cellular signaling, offering a comprehensive view of its biochemical effects.
Integrating data from these approaches can build a holistic model of this compound's mechanism of action, potentially uncovering new therapeutic applications or identifying potential adverse effects early in the research process.
Development of Robust In Vivo Animal Models for Efficacy Evaluation
While in vitro studies provide initial evidence of this compound's potential, its therapeutic efficacy and safety must be rigorously evaluated in vivo. Existing research has utilized animal models for related mulberry compounds, demonstrating neuroprotective effects of M. alba extracts mdpi.comfspublishers.org and in vitro antiviral activity for Mulberrofuran G nih.gov. Some anticancer studies have also progressed to in vivo evaluations for other mulberry constituents like morusin (B207952) bjmu.edu.cn.
Future research should prioritize the development and application of robust animal models to assess this compound's therapeutic potential:
Neurodegenerative Disease Models: Utilizing established animal models for Alzheimer's disease (e.g., transgenic mice expressing AD-related mutations) will be crucial to evaluate this compound's ability to ameliorate cognitive deficits, reduce pathological hallmarks like amyloid plaques, and protect neuronal function.
Inflammatory and Metabolic Disease Models: If its anti-inflammatory or antidiabetic properties are further explored, appropriate animal models (e.g., chemically induced inflammation models, diet-induced obesity/diabetes models) will be required.
These in vivo studies will also be essential for understanding this compound's pharmacokinetic and pharmacodynamic (PK/PD) profiles, including its absorption, distribution, metabolism, excretion, and dose-response relationships in a living organism.
Data Table: Enzyme Inhibition Profile of this compound and Related Compounds
Q & A
Q. How can Mulberrofuran D be reliably isolated and quantified from plant sources?
Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) is recommended for quantification, as demonstrated in studies on structurally similar compounds like Mulberrofuran G and morusin . Calibration curves using purified standards are critical for accuracy. For reproducibility, document extraction parameters (e.g., solvent polarity, temperature) and validate chromatographic methods using spike-and-recovery experiments.
Q. What in vitro models are suitable for initial screening of this compound’s bioactivity?
Methodological Answer : Use cell lines relevant to the compound’s hypothesized mechanism. For example:
- Caco-2 cells for intestinal absorption studies (e.g., TranswellTM systems to assess apical-to-basolateral transport) .
- SH-SY5Y neuroblastoma cells for neuroprotective effects, with hypoxia or oxidative stress induction to model ischemic injury .
- HepG2 cells for antiviral activity, particularly against hepatitis B virus (HBV), given structural similarities to Mulberrofuran G’s anti-HBV activity .
Standardize assays with positive controls (e.g., carnosine for neuroprotection ) and report IC50 values.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s metabolic stability across different experimental models?
Methodological Answer : Contradictions may arise from interspecies differences in microbiota or enzyme expression. To address this:
- Compare metabolism in human fecal suspension models (batch fermentation) vs. epithelial cell systems (e.g., Caco-2) to distinguish microbial vs. host-mediated metabolism .
- Use isotopically labeled this compound to track metabolite formation via LC-MS/MS.
- Validate findings with in vivo pharmacokinetic studies in animal models, prioritizing tissues where the compound is hypothesized to accumulate (e.g., liver for antiviral studies) .
Q. What experimental designs are optimal for elucidating this compound’s dual inhibitory effects on PTP1B and α-glucosidase?
Methodological Answer :
- Enzyme inhibition assays : Use recombinant human PTP1B and α-glucosidase enzymes. For PTP1B, measure inhibition via p-nitrophenyl phosphate (pNPP) hydrolysis; for α-glucosidase, use 4-methylumbelliferyl-α-D-glucopyranoside as a substrate .
- Dose-response curves : Report IC50 values and compare to known inhibitors (e.g., 1-deoxynojirimycin for α-glucosidase ).
- Molecular docking : Perform computational modeling to identify binding sites on PTP1B and α-glucosidase, using crystal structures from the Protein Data Bank .
Q. How should researchers evaluate the contribution of this compound to antioxidant activity in plant extracts?
Methodological Answer :
- Fractionation-guided bioassays : Isolate this compound via column chromatography and compare its standalone antioxidant capacity (e.g., DPPH/ABTS radical scavenging) to the crude extract .
- Synergy analysis : Use combination indices (e.g., Chou-Talalay method) to test interactions with co-occurring compounds (e.g., morusin) .
- Gene expression profiling : Quantify antioxidant enzymes (e.g., SOD, CAT) in treated cells to distinguish direct radical scavenging vs. endogenous pathway activation .
Data Analysis and Reproducibility Challenges
Q. How can inconsistent results in this compound’s neuroprotective efficacy across studies be addressed?
Methodological Answer :
- Standardize injury models : For ischemic injury, use oxygen-glucose deprivation (OGD) in neuronal cells with strict control of hypoxia duration and glucose levels .
- Control for purity : Ensure this compound is >95% pure (via HPLC) to rule out confounding effects from contaminants .
- Multi-laboratory validation : Share protocols via platforms like Protocols.io and replicate studies in independent labs using identical cell lines and assay conditions .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Methodological Answer :
- Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
- Multivariate analysis : Use principal component analysis (PCA) if studying multiple endpoints (e.g., antioxidant activity, enzyme inhibition) .
- Power analysis : Predefine sample sizes to ensure adequate statistical power, especially for in vivo studies where variability is high .
Emerging Research Directions
Q. How can researchers investigate this compound’s potential role in diabetes management?
Methodological Answer :
- GLUT4 translocation assays : Use GFP-tagged GLUT4 in muscle or adipose cells to quantify translocation under insulin stimulation .
- PPARγ agonism screening : Employ luciferase reporter assays in HEK293 cells transfected with PPARγ response elements .
- In ovo models : Test glucose-lowering effects in chicken embryo models, as done for structurally related moracin M .
Q. What strategies are effective for identifying this compound’s metabolites in complex biological matrices?
Methodological Answer :
- High-resolution MS : Use Q-TOF or Orbitrap systems to detect metabolites in plasma, urine, or fecal samples .
- Neutral loss scanning : Flag glucuronide or sulfate conjugates by monitoring neutral losses of 176 Da or 80 Da, respectively .
- Microbial biotransformation : Incubate this compound with human gut microbiota to identify microbiome-derived metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
